molecular formula C9H8ClNO5 B3052464 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid CAS No. 416885-45-5

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid

Cat. No.: B3052464
CAS No.: 416885-45-5
M. Wt: 245.61 g/mol
InChI Key: PQAJOTWEIQHUIQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid is an organic compound characterized by the presence of a chloro, methyl, and nitro group attached to a phenoxyacetic acid moiety

Scientific Research Applications

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid typically involves the reaction of 4-chloro-5-methyl-2-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-chloro-5-methyl-2-nitrophenol in a suitable solvent such as ethanol.
  • Add chloroacetic acid and sodium hydroxide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: 2-(4-Amino-5-methyl-2-nitrophenoxy)acetic acid.

    Oxidation: 2-(4-Chloro-5-carboxy-2-nitrophenoxy)acetic acid.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetic acid
  • 2-(4-Chloro-5-fluoro-2-nitrophenoxy)acetic acid
  • 2-(4-Chloro-5-methyl-2-aminophenoxy)acetic acid

Uniqueness

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid is unique due to the specific combination of chloro, methyl, and nitro groups on the phenoxyacetic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-5-2-8(16-4-9(12)13)7(11(14)15)3-6(5)10/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAJOTWEIQHUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385937
Record name 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416885-45-5
Record name 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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